Cas no 1922855-17-1 (1-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-4,4,7-trimethyl-)

1-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-4,4,7-trimethyl- 化学的及び物理的性質
名前と識別子
-
- 1-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-4,4,7-trimethyl-
-
- MDL: MFCD28355500
- インチ: 1S/C13H18N2O/c1-8-4-5-10-9(6-8)11(12(14)16)15-7-13(10,2)3/h4-6,11,15H,7H2,1-3H3,(H2,14,16)
- InChIKey: QKCYNHLHEBPQLR-UHFFFAOYSA-N
- ほほえんだ: C1(C(N)=O)C2=C(C=CC(C)=C2)C(C)(C)CN1
1-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-4,4,7-trimethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | BS-12649-10G |
4,4,7-trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide |
1922855-17-1 | >95% | 10g |
£2102.00 | 2023-09-08 | |
Key Organics Ltd | BS-12649-100MG |
4,4,7-trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide |
1922855-17-1 | >95% | 100mg |
£171.07 | 2023-09-08 | |
Key Organics Ltd | BS-12649-1G |
4,4,7-trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide |
1922855-17-1 | >95% | 1g |
£602.00 | 2023-09-08 | |
Key Organics Ltd | BS-12649-5G |
4,4,7-trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide |
1922855-17-1 | >95% | 5g |
£1529.00 | 2023-09-08 | |
Key Organics Ltd | BS-12649-0.5G |
4,4,7-trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide |
1922855-17-1 | >95% | 0.5g |
£500.00 | 2023-09-08 |
1-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-4,4,7-trimethyl- 関連文献
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
1-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-4,4,7-trimethyl-に関する追加情報
1-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-4,4,7-trimethyl- (CAS No. 1922855-17-1): An Emerging Compound in Medicinal Chemistry
1-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-4,4,7-trimethyl- (CAS No. 1922855-17-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of isoquinoline derivatives and has shown promising activity in various biological assays. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research developments surrounding this intriguing molecule.
The chemical structure of 1-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-4,4,7-trimethyl- is characterized by a tetrahydroisoquinoline core with specific substituents at the 4 and 7 positions. The presence of multiple methyl groups at these positions imparts unique physicochemical properties to the molecule. The carboxamide functionality at the 1-position further enhances its biological activity by facilitating interactions with target proteins or receptors.
Synthesis of 1-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-4,4,7-trimethyl- has been achieved through several methodologies. One common approach involves the condensation of a suitable amine with an appropriate carboxylic acid or acid chloride. Recent studies have explored more efficient and environmentally friendly synthetic routes using catalytic systems and green chemistry principles. For instance, a palladium-catalyzed coupling reaction has been reported to yield high purity and yield of the target compound with minimal side products.
In terms of biological activities, 1-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-4,4,7-trimethyl- has demonstrated potent anti-inflammatory and anti-cancer properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. Additionally, it has been found to induce apoptosis in various cancer cell lines by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways.
The anti-inflammatory potential of 1-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-4,4,7-trimethyl- has been further validated in animal models of inflammatory diseases. For example, a study published in the Journal of Medicinal Chemistry reported that oral administration of this compound significantly reduced paw edema in a carrageenan-induced inflammation model in rats. These findings suggest that 1-Isoquinolinecarboxamide could be a promising candidate for the development of new anti-inflammatory drugs.
In the context of cancer therapy, recent research has focused on understanding the molecular mechanisms underlying the anti-cancer effects of 1-Isoquinolinecarboxamide. A study conducted by a team at Harvard Medical School revealed that this compound can selectively target cancer stem cells (CSCs), which are known to be responsible for tumor recurrence and resistance to conventional therapies. By disrupting CSC self-renewal and differentiation pathways, 1-Isoquinolinecarboxamide may offer a novel strategy for overcoming treatment resistance in various types of cancer.
Beyond its therapeutic applications, 1-Isoquinolinecarboxamide has also been investigated for its potential as a tool compound in chemical biology research. Its ability to modulate specific protein-protein interactions makes it valuable for studying cellular signaling networks and identifying new drug targets. For instance, researchers at the University of California have used this compound to probe the role of certain kinases in cellular processes such as cell migration and proliferation.
In conclusion, 1-Isoquinolinecarboxamide, with its unique chemical structure and diverse biological activities, represents an exciting area of research in medicinal chemistry. Ongoing studies continue to uncover new insights into its mechanisms of action and potential therapeutic applications. As more data becomes available from preclinical and clinical trials, it is anticipated that this compound will play a significant role in advancing our understanding of complex diseases and developing innovative treatments.
1922855-17-1 (1-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-4,4,7-trimethyl-) 関連製品
- 5366-49-4(1-(4-methylbenzenesulfonyl)propan-2-one)
- 1538704-43-6(2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE)
- 1806485-45-9(4-Ethyl-3-(2-oxopropyl)mandelic acid)
- 35523-64-9(2,3-diamino-6-methylpyrimidin-4(3H)-one)
- 1803589-37-8(sulfuric acid)
- 1340115-97-0(1-(aminomethyl)-3-ethylcyclohexan-1-ol)
- 1780790-60-4(5-(azetidin-3-yloxy)-1H-indole)
- 1314769-96-4(1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid)
- 1261608-25-6((6,2',3',4',5',6'-Hexafluorobiphenyl-2-yl)-dimethyl-amine)
- 1805065-69-3(Ethyl 2-fluoro-5-methoxyisonicotinate)



